![molecular formula C18H18ClN5OS B2736962 2-[[4-amino-5-(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,5-dimethylphenyl)acetamide CAS No. 540498-79-1](/img/structure/B2736962.png)
2-[[4-amino-5-(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,5-dimethylphenyl)acetamide
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Overview
Description
This compound is a chemical substance with the molecular formula C17H22ClN5OS . It is a derivative of the 1,2,4-triazole class of compounds .
Molecular Structure Analysis
The molecular structure of this compound includes a 1,2,4-triazole ring, which is a type of heterocyclic compound. This ring is attached to a sulfanyl group and an acetamide group .Scientific Research Applications
Synthesis and Biological Activity
One study reports the synthesis of pyrolin derivatives, including compounds similar to 2-[[4-amino-5-(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,5-dimethylphenyl)acetamide, exploring their antiexudative activity. This research highlights the pharmacological potential of 1,2,4-triazol derivatives in creating more effective and less toxic pharmaceuticals. The synthesized compounds exhibited significant antiexudative properties, surpassing the activity of reference drugs in some instances (Chalenko et al., 2019).
Cholinesterase Inhibition
Another study focused on N-aryl derivatives of 1,2,4-triazole, similar in structure to the compound . These derivatives were evaluated for their potential to inhibit cholinesterase enzymes, which play a critical role in neurological functions. The findings indicated moderate to good inhibitory activities, with certain compounds showing potent inhibition. This research suggests the potential of these derivatives in treating neurological disorders by modulating cholinesterase activity (Riaz et al., 2020).
Vibrational Spectroscopy and Quantum Computational Approach
The vibrational spectroscopic signatures of compounds structurally related to 2-[[4-amino-5-(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,5-dimethylphenyl)acetamide were studied to understand their molecular interactions and stability. The research combined experimental spectroscopy with quantum computational methods to detail the molecular geometry and electronic interactions. This approach provides insights into the stereo-electronic effects contributing to the stability of such compounds, useful in designing molecules with desired biological activities (Jenepha Mary et al., 2022).
Antimicrobial and Antifungal Applications
Derivatives of 1,3,4-oxadiazole and acetamide, related to the compound of interest, were synthesized and evaluated for their antimicrobial and antifungal potentials. These compounds were found to exhibit relative activity against acetylcholinesterase, which suggests their potential use in managing microbial infections (Rehman et al., 2013).
Future Directions
properties
IUPAC Name |
2-[[4-amino-5-(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,5-dimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN5OS/c1-11-3-4-12(2)15(9-11)21-16(25)10-26-18-23-22-17(24(18)20)13-5-7-14(19)8-6-13/h3-9H,10,20H2,1-2H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVDZJGKNVYSMJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CSC2=NN=C(N2N)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,5-dimethylphenyl)acetamide |
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